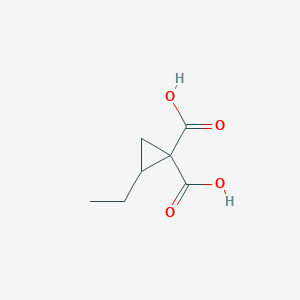

2-Ethylcyclopropane-1,1-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethylcyclopropane-1,1-dicarboxylic acid is a type of dicarboxylic acid, which means it contains two carboxyl groups. The molecule contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 three-membered ring .

Synthesis Analysis

The synthesis of cyclopropane-1,1-dicarboxylic acid involves several steps. One method involves the reaction of a malonic acid compound and a 1,2-dihalogeno compound with an alcoholate as a condensation agent . Another method involves the reaction of diethyl malonate and 1,2-dibromoethane in the presence of triethylbenzylammonium chloride .Molecular Structure Analysis

The molecular structure of 2-Ethylcyclopropane-1,1-dicarboxylic acid includes a cyclopropane ring with two carboxyl groups attached to one carbon atom and an ethyl group attached to a different carbon atom .Chemical Reactions Analysis

Dicarboxylic acids, such as 2-Ethylcyclopropane-1,1-dicarboxylic acid, can undergo various reactions. For instance, they can form cyclic anhydrides when the carboxyl groups are close together . They can also undergo decarboxylation reactions .Physical And Chemical Properties Analysis

Carboxylic acids, including dicarboxylic acids, have high boiling points due to the strong hydrogen bonding between molecules. They also exhibit strong acidity due to the presence of two carboxyl groups .Scientific Research Applications

Ethylene Precursor and Plant Development

2-Ethylcyclopropane-1,1-dicarboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants. In research, the transformation of ACC into 1-(malonylamino)cyclopropane-1-carboxylic acid in light-grown wheat leaves indicates its role in plant developmental processes and stress response mechanisms (Hoffman, Yang, & McKeon, 1982).

Inhibition of Ethylene Production

Studies show that cyclopropane-1,1-dicarboxylic acid (CDA), structurally similar to 2-Ethylcyclopropane-1,1-dicarboxylic acid, acts as an inhibitor of ethylene production in plants. This inhibition is significant in understanding the regulation of plant development and ripening processes (Dourtoglou & Koussissi, 2000).

Ethylene-Independent Signaling Role

Research has explored the possibility of ACC and its derivatives playing a signaling role independent of ethylene biosynthesis. This opens up new avenues in understanding plant growth regulation and environmental response mechanisms (Polko & Kieber, 2019).

Role in Stress Response

The application of 1-aminocyclopropane-1-carboxylic acid deaminase-producing beneficial rhizobacteria has shown significant results in enhancing plant growth and stress resilience. This indicates the potential role of ACC derivatives in mitigating plant stress and improving agronomic applications (Tiwari, Duraivadivel, Sharma, & H.P., 2018).

Analysis in Plant Tissues

The ability to measure levels of ACC and its analogs like 2-Ethylcyclopropane-1,1-dicarboxylic acid in plant tissues using advanced chromatographic techniques contributes to understanding their roles in plant physiology and biochemistry (Petritis et al., 2003).

Potential in Therapeutic Research

While not directly related to 2-Ethylcyclopropane-1,1-dicarboxylic acid, the study of 1-aminocyclopropanecarboxylates, which are structurally related, has shown potential in therapeutic research, particularly in neuropharmacology (Skolnick et al., 1989).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-ethylcyclopropane-1,1-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-4-3-7(4,5(8)9)6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOYHPCVCTVRMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylcyclopropane-1,1-dicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2527806.png)

![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)

![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)